molecular formula C9H17NO B1599174 1-Aminooctahydro-1H-inden-2-ol CAS No. 62210-18-8

1-Aminooctahydro-1H-inden-2-ol

Cat. No.: B1599174
CAS No.: 62210-18-8
M. Wt: 155.24 g/mol
InChI Key: WLWLJSCPMJUGAL-UHFFFAOYSA-N
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Description

1-Aminooctahydro-1H-inden-2-ol is a bicyclic organic compound featuring a fully saturated indane backbone (octahydroindene) with an amino group (-NH₂) and a hydroxyl group (-OH) at positions 1 and 2, respectively. Its molecular formula is C₉H₁₇NO, and it exhibits stereochemical complexity due to the rigid bicyclic framework. These analogs are pivotal in medicinal chemistry, materials science, and catalysis due to their unique stereoelectronic properties .

Properties

IUPAC Name

1-amino-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWLJSCPMJUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400692
Record name 1-Aminooctahydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62210-18-8
Record name 1-Aminooctahydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminooctahydro-1H-inden-2-ol can be synthesized through several methods. One common approach involves the reduction of indanone derivatives followed by amination. For instance, the reduction of indanone using sodium borohydride in methanol can yield the corresponding alcohol, which can then be aminated using ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction and amination processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Aminooctahydro-1H-inden-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminooctahydro-1H-inden-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminooctahydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation and receptor agonism or antagonism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS No.) Substituents/Backbone Molecular Formula Key Properties/Applications References
This compound Octahydroindene, -NH₂ (C1), -OH (C2) C₉H₁₇NO Hypothesized rigid scaffold; potential CNS applications due to conformational stability.
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol (164347-51-7) 2,3-Dihydroindene, -NHCH₃ (C1), -OH (C2) C₁₀H₁₃NO Chiral synthesis; antiviral/neurological research. Methylamino group enhances lipophilicity.
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol 2,3-Dihydroindene, -NH₂ (C1), -OCH₃ (C5), -OH (C4) C₁₀H₁₃NO₂ Antioxidant properties; methoxy group increases electron density.
(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol (163061-74-3) 2,3-Dihydroindene, -NH₂ (C1), -OH (C2) C₉H₁₁NO Chiral ligand in asymmetric catalysis; neuroactive applications.
1-Amino-2-hydroxyindane (7480-35-5) 2,3-Dihydroindene, -NH₂ (C1), -OH (C2) C₉H₁₁NO Versatile building block; used in peptidomimetics and polymer synthesis.
5-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol 2,3-Dihydroindene, -CH₂NH₂ (C5), -OH (C1) C₁₀H₁₃NO Antioxidant studies; aminomethyl group enhances solubility.

Key Comparative Insights:

Backbone Saturation :

  • The octahydroindene backbone in the target compound confers greater rigidity and reduced conformational flexibility compared to 2,3-dihydroindene analogs. This may enhance binding specificity in biological targets (e.g., enzymes or receptors) .

Substituent Effects: Methoxy Groups (e.g., 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol): Increase electron density, altering reactivity in electrophilic substitution reactions . Methylamino Groups (e.g., (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol): Enhance lipophilicity, improving blood-brain barrier penetration for neurological applications .

Stereochemistry: Chiral centers in compounds like (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol are critical for enantioselective interactions in catalysis and drug design. The target compound’s stereochemistry (if chiral) would similarly influence its bioactivity .

Biological Activity: Aminoindanol derivatives (e.g., 1-Amino-2-hydroxyindane) are used in synthesizing HIV protease inhibitors and aggrecanase inhibitors, highlighting the therapeutic relevance of this structural motif .

Biological Activity

1-Aminooctahydro-1H-inden-2-ol, a bicyclic amine compound, has garnered interest in various biological applications due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₁NO
CAS Number62210-18-8
Melting Point118–121 °C
Flash Point129.2 °C

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may exert anti-inflammatory and neuroprotective effects. The proposed mechanisms include:

  • Enzyme Modulation : The compound may inhibit enzymes involved in neurotransmitter metabolism, which could influence neurological functions and potentially provide therapeutic benefits in conditions like depression or anxiety.
  • Receptor Interaction : It is hypothesized that this compound interacts with specific receptors in the central nervous system, modulating neurotransmission and providing neuroprotective effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This property is particularly relevant for developing new antibiotics to combat resistant strains of bacteria.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial for treating various chronic inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from damage due to oxidative stress. This neuroprotective effect could be beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Neuroprotection : In a study involving animal models of neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function compared to control groups. The study concluded that the compound could be a candidate for further development in treating neurodegenerative diseases.
  • Case Study on Antimicrobial Activity : A clinical trial assessed the effectiveness of this compound against various bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Research Findings

Recent research findings support the diverse biological activities of this compound:

Study TypeFindings
In vitro studiesExhibited significant antimicrobial activity against Staphylococcus aureus and E. coli.
Animal modelsDemonstrated neuroprotective effects by reducing oxidative stress markers in brain tissues.
Clinical trialsShowed promising results in reducing inflammation markers in patients with chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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